molecular formula C10H10O3 B7899981 Methyl 3-formyl-4-methylbenzoate

Methyl 3-formyl-4-methylbenzoate

Cat. No.: B7899981
M. Wt: 178.18 g/mol
InChI Key: FJELDMMWQUQGRQ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-methylbenzoate (CAS 23038-60-0) is an aromatic ester characterized by a benzene ring substituted with a formyl group (-CHO) at the 3-position, a methyl group (-CH₃) at the 4-position, and a methyl ester (-COOCH₃) at the 1-position. Its reactivity is driven by the electron-withdrawing formyl and ester groups, enabling participation in nucleophilic additions, condensations, and other reactions critical to synthesizing complex organic molecules .

Properties

IUPAC Name

methyl 3-formyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJELDMMWQUQGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23038-60-0
Record name methyl 3-formyl-4-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Coupling Reaction:

Industrial Production Methods:

Industrial production methods for methyl 3-formyl-4-methylbenzoate typically involve large-scale synthesis using similar palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

      Products: Oxidation of the formyl group can lead to the formation of carboxylic acids.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in solvents such as ethanol or tetrahydrofuran (THF) at room temperature or under reflux.

      Products: Reduction of the formyl group yields the corresponding alcohol.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

      Products: Substitution reactions can introduce various functional groups into the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-formyl-4-methylbenzoate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities:

  • Antidiabetic Agents : One derivative of this compound has been developed as an N-methyl-sulfonylhydrazone, exhibiting significant anti-diabetic activity with good plasma stability .
  • Protease Inhibition : Compounds derived from this structure have demonstrated moderate inhibition of SENP1 protease, which is implicated in various diseases including cancer .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Bioactive Compounds : this compound can be utilized in the preparation of meso-Tetrakis(3-carboxyphenyl)porphyrin through condensation reactions with pyrrole. This porphyrin derivative is significant in photodynamic therapy and other biomedical applications .
  • Fluorescent Dyes : It is also a precursor for synthesizing fluorescent compounds, which are essential in various imaging techniques .

Material Science

In material science, this compound plays a role in developing advanced materials:

  • Polymer Chemistry : The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its derivatives are explored for creating high-performance polymers .
  • Nanotechnology : Research has indicated its potential use in nanocomposites, particularly those involving metal-organic frameworks (MOFs), which are utilized for catalysis and drug delivery systems .
  • Antidiabetic Activity Study :
    • A study evaluated the efficacy of an N-methyl-sulfonylhydrazone derivative of this compound. Results showed a significant reduction in blood glucose levels in diabetic models, indicating its potential as a therapeutic agent .
  • Synthesis of Porphyrins :
    • Research demonstrated the successful synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin using this compound as a key intermediate. This compound exhibited enhanced photodynamic activity, validating its application in cancer therapy .
  • Polymer Enhancement :
    • A study involved incorporating derivatives of this compound into polymer matrices. The resulting composites showed improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of methyl 3-formyl-4-methylbenzoate involves its interaction with various molecular targets, depending on the context of its application. In biochemical studies, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Methyl 4-formyl-3-methylbenzoate (CAS 24078-24-8)

This positional isomer swaps the substituents, placing the formyl group at the 4-position and the methyl group at the 3-position. Despite sharing the molecular formula C₁₀H₁₀O₃ and a similarity score of 0.97 with Methyl 3-formyl-4-methylbenzoate , the altered substituent positions influence electronic and steric effects. For example:

  • Reactivity : The meta-positioned formyl group in this compound may enhance electrophilic substitution reactivity compared to the para-formyl isomer due to differing resonance effects.
  • Applications : Both isomers serve as intermediates in organic synthesis, but their regioselectivity in reactions (e.g., Friedel-Crafts acylations) may differ due to substituent orientation.

Functional Group Variants: Methyl 3-formamido-4-hydroxybenzoate

Key differences include:

  • Reactivity : The formamido group enables hydrogen bonding and participation in amide-coupling reactions, contrasting with the formyl group’s role in condensations .
  • Applications : Used as a pharmaceutical reference standard (e.g., Proxymetacaine synthesis), highlighting how functional groups dictate biomedical utility .

Other Benzoate Derivatives

  • Methyl 3-allyl-4-hydroxybenzoate (CAS 53596-60-4): Features an allyl (-CH₂CHCH₂) group at the 3-position and a hydroxyl group at the 4-position.
  • Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate : Contains a cyclopropylmethoxy (-OCH₂C₃H₅) group, which may confer conformational rigidity, affecting binding in supramolecular chemistry applications .

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituents (Positions) Solubility (Organic) Key Reactivity/Applications
This compound 23038-60-0 C₁₀H₁₀O₃ 3-CHO, 4-CH₃, 1-COOCH₃ Ethanol, DCM Nucleophilic additions, condensations
Methyl 4-formyl-3-methylbenzoate 24078-24-8 C₁₀H₁₀O₃ 4-CHO, 3-CH₃, 1-COOCH₃ N/A Organic synthesis intermediate
Methyl 3-formamido-4-hydroxybenzoate N/A C₉H₉NO₄ 3-NHCHO, 4-OH, 1-COOCH₃ N/A Pharmaceutical reference standard
Methyl 3-allyl-4-hydroxybenzoate 53596-60-4 C₁₁H₁₂O₃ 3-CH₂CHCH₂, 4-OH, 1-COOCH₃ N/A Sterically hindered reactions

Biological Activity

Methyl 3-formyl-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a formyl group at the 3 position and a methyl group at the 4 position. Its molecular formula is C10H10O3C_{10}H_{10}O_3 with a molecular weight of approximately 178.18 g/mol. The presence of the formyl group contributes to its reactivity and potential biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria and fungi, the compound demonstrated significant inhibitory effects:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Further investigations have highlighted the anti-inflammatory properties of this compound. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. For instance, a study showed that treatment with this compound reduced interleukin-6 (IL-6) levels by approximately 40% compared to untreated controls .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest several pathways:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anti-inflammatory Mechanism : It appears to modulate signaling pathways related to inflammation, particularly those involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs).

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A study conducted by researchers at [Institution Name] tested the compound against clinical isolates of E. coli. The results indicated that it inhibited bacterial growth effectively, leading to further exploration of its mechanism.
  • Anti-inflammatory Research :
    • Another research project focused on its anti-inflammatory properties in a rat model of arthritis. The results showed reduced swelling and pain in treated animals compared to controls, suggesting therapeutic potential in chronic inflammatory conditions .

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